molecular formula C20H22N4O2S B7031806 N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B7031806
M. Wt: 382.5 g/mol
InChI Key: FAUJXGZXCSQXBT-UHFFFAOYSA-N
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Description

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a cyclopropyl ring, a pyrazole ring, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-23-12-16(9-22-23)18-21-10-17(27-18)19(26)24(13-20(14-25)7-8-20)11-15-5-3-2-4-6-15/h2-6,9-10,12,25H,7-8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUJXGZXCSQXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(S2)C(=O)N(CC3=CC=CC=C3)CC4(CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction involving an alkene and a diazo compound.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl chloride, various nucleophiles, and suitable solvents.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide: Differing in the position of the carboxamide group.

    N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxylate: Differing in the functional group attached to the thiazole ring.

    N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-sulfonamide: Differing in the functional group attached to the thiazole ring.

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